molecular formula C10H12FNSi B2456598 2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine CAS No. 207602-10-6

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B2456598
CAS No.: 207602-10-6
M. Wt: 193.296
InChI Key: JXWCMLMMYIISMD-UHFFFAOYSA-N
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Description

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine is a versatile chemical compound with the molecular formula C10H12FNSi and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a trimethylsilyl-ethynyl group at the third position of the pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method allows for the formation of carbon-carbon bonds between the pyridine ring and the trimethylsilyl-ethynyl group. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The trimethylsilyl-ethynyl group can undergo coupling reactions with other organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents (such as dimethylformamide). The reaction conditions typically involve controlled temperature and pressure to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

    Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the trimethylsilyl-ethynyl group allows the compound to participate in various chemical reactions, leading to the formation of different products. These interactions can modulate biological processes and influence the activity of enzymes and other proteins.

Comparison with Similar Compounds

2-Fluoro-3-((trimethylsilyl)ethynyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the fluorine atom and the trimethylsilyl-ethynyl group, which imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications.

Properties

IUPAC Name

2-(2-fluoropyridin-3-yl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNSi/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWCMLMMYIISMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoro-3-iodopyridine (5 g), trimethylsilylacetylene (2.86 g) copper(I) iodide (0.015 g) and bis(triphenylphosphine)palladium dichloride (0.06 g) in a mixture of THF (20 mL) and triethylamine (30 mL) was stirred under argon for 4 hours. The solvents were evaporated and the residue was taken up in water/ethyl acetate. The organic phase was separated, dried and evaporated. Distillation of the residue gave 2-fluoro-3-(trimethylsilylethynyl)pyridine as an oil (4.10 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 1-neck round-bottom flask was added 2-fluoro-3-iodopyridine (1.0 g, 0.0045 mol), trimethylsilylacetylene (0.95 mL, 6.7 mmol), bis(triphenylphosphine)palladium(II) chloride (0.2 g, 0.2 mmol), copper(I) iodide (0.07 g, 0.4 mmol), and triethylamine (0.94 mL, 6.7 mmol) in N,N-dimethylformamide (20 mL). The reaction was stirred at 25° C. for 16 hours. The reaction was extracted with EtOAc, washed with brine, dried over MgSO4, and concentrated under vacuum. The product was purified by column chromatography on silica gel (10% ethyl acetate 90% hexanes) to give 0.747 g of the desired product. 1H NMR (400 MHz, CDCl3): δ 7.86-7.89 (m, 1H), 7.55-7.61 (m, 1H), 6.86-6.90 (m, 1H). MS [M+H]=194.0
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.07 g
Type
catalyst
Reaction Step One

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